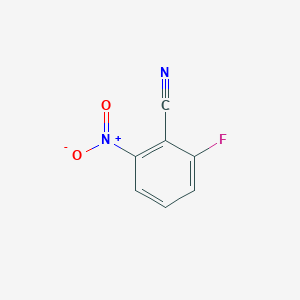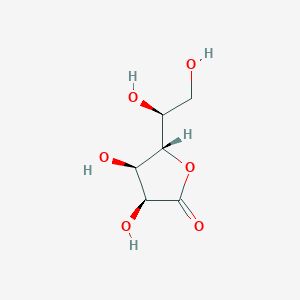
L-Allono-1,4-lactone
Overview
Description
The compound L-Allono-1,4-lactone is a stereoisomer of a sugar derivative. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a lactone ring. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
L-Allono-1,4-lactone, also known as (3S,4R,5S)-5-((S)-1,2-Dihydroxyethyl)-3,4-dihydroxydihydrofuran-2(3H)-one or (3S,4R,5S)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one, primarily targets the biosynthesis of L-ascorbic acid (AsA) . The compound interacts with the Arabidopsis homologs of rat L-gulono-1,4-lactone (L-GulL) oxidase, AtGulLOs .
Mode of Action
The compound’s interaction with its targets results in the generation of L-ascorbic acid (AsA) . Under treatment with this compound, the levels of total AsA in transgenic tobacco cell lines, overexpressing AtGulLO2, 3, or 5, were significantly increased as compared with those in control cells .
Biochemical Pathways
This compound is involved in the biosynthesis of L-ascorbic acid (AsA) . This process is crucial as AsA is an important antioxidant and redox buffer, as well as a cofactor for several enzymes involved in essential physiological processes .
Pharmacokinetics
It’s known that the compound is used in biochemical research , suggesting that it has some level of bioavailability.
Result of Action
The result of this compound’s action is the increased production of L-ascorbic acid (AsA) . AsA plays a vital role in various physiological processes, including photosynthesis, trans-membrane electron transport, cell division and growth, stress resistance, and gene regulation .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in the floral nectar of Mucuna sempervirens, a L-gulonolactone oxidase like protein (MsGulLO) was detected, which has weak oxidase activity with this compound as a substrate . This suggests that the compound’s action, efficacy, and stability can be influenced by the specific environment in which it is present.
Biochemical Analysis
Biochemical Properties
It is known that the compound plays a role in the biosynthesis of Vitamin C in some organisms . The enzymes it interacts with include L-gulono-1,4-lactone oxidase (GulLO) and L-galactonolactone dehydrogenase (GLDH) . The nature of these interactions involves the oxidation of L-Allono-1,4-lactone to produce ascorbic acid .
Cellular Effects
The cellular effects of this compound are largely related to its role in ascorbate biosynthesis . Ascorbate, or Vitamin C, is an essential nutrient that plays a crucial role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to ascorbate via the enzyme L-gulono-1,4-lactone oxidase . This reaction involves the oxidation of this compound, resulting in the production of ascorbate .
Temporal Effects in Laboratory Settings
It is known that the compound is involved in the biosynthesis of ascorbate, which is a crucial antioxidant in cells .
Metabolic Pathways
This compound is involved in the metabolic pathway for the biosynthesis of ascorbate . This pathway involves the conversion of this compound to ascorbate via the enzyme L-gulono-1,4-lactone oxidase .
Transport and Distribution
Given its role in ascorbate biosynthesis, it is likely that the compound is transported to sites where ascorbate is needed .
Subcellular Localization
Given its role in ascorbate biosynthesis, it is likely that the compound is localized in the cytosol, where ascorbate biosynthesis occurs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Allono-1,4-lactone typically involves the use of stereoselective reactions to ensure the correct configuration of the chiral centers. One common method involves the oxidation of a suitable precursor, such as a sugar alcohol, using oxidizing agents like periodate or osmium tetroxide. The reaction conditions often require careful control of temperature and pH to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve biocatalytic processes using enzymes that can selectively oxidize specific hydroxyl groups. These methods are advantageous due to their high specificity and environmentally friendly nature. Additionally, large-scale synthesis may employ continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound L-Allono-1,4-lactone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form ketones or carboxylic acids.
Reduction: The lactone ring can be reduced to form a diol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodate, osmium tetroxide, and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce diols.
Scientific Research Applications
The compound L-Allono-1,4-lactone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activities, such as enzyme inhibition, are of interest for drug discovery.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: Its derivatives are used in the production of biodegradable polymers and other materials.
Comparison with Similar Compounds
Similar Compounds
- L-Allono-1,4-lactone
- (3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one
- (3R,4S,5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which can significantly influence its biological activity and chemical reactivity. The precise arrangement of the hydroxyl groups and the lactone ring makes it distinct from other similar compounds, potentially leading to different interactions with biological targets and varied applications in research and industry.
Properties
IUPAC Name |
(3S,4R,5S)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3+,4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZYCXMUPBBULW-QTBDOELSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(C(C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]1[C@@H]([C@@H](C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401318806 | |
| Record name | L-Allonic acid, γ-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78184-43-7 | |
| Record name | L-Allonic acid, γ-lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78184-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Allonic acid, γ-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing L-Allono-1,4-lactone from D-mannono-1,4-lactone?
A1: L-carbohydrates, including L-sugars like this compound, are gaining importance in drug development [, ]. The synthesis described in the research offers an efficient route to obtain this compound from the more readily available D-mannono-1,4-lactone. The key advantage of this method is the "double inversion" procedure at the C-4 and C-5 stereocenters of the starting material, achieving the desired L-configuration []. This synthetic route could potentially facilitate the production of this compound for further research and potential applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







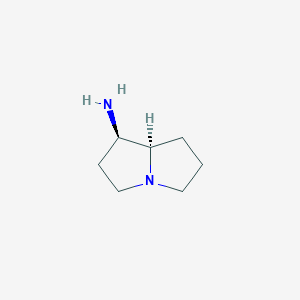
![[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic acid ethyl ester](/img/structure/B117751.png)
![[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic Acid Methyl Ester](/img/structure/B117754.png)
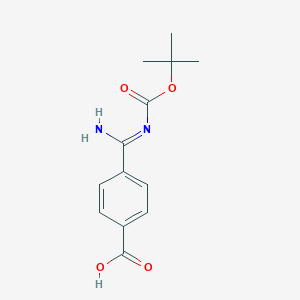

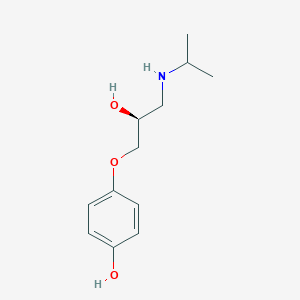
![2-methyl-3H-imidazo[4,5-f]isoquinoline](/img/structure/B117766.png)

